

Synonyms for 4-Methylbenzyl cyanide in chemical literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzyl cyanide

Cat. No.: B1329489

[Get Quote](#)

An In-depth Technical Guide to **4-Methylbenzyl Cyanide** and Its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their various synonyms and physical properties, is paramount. This guide provides a detailed overview of **4-Methylbenzyl cyanide**, a versatile intermediate in organic synthesis.

Nomenclature and Synonyms

4-Methylbenzyl cyanide is known by several synonyms in chemical literature and databases. Accurate identification through these various names is crucial for effective literature searches and procurement. The most common synonyms are provided below.

- p-Tolylacetonitrile[1][2]
- 4-Methylphenylacetonitrile[1][2][3]
- α -Cyano-p-xylene[1][2]
- 2-(p-tolyl)acetonitrile[4]
- 2-(4-methylphenyl)acetonitrile[5]

Chemical and Physical Properties

A summary of the key quantitative data for **4-Methylbenzyl cyanide** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	2947-61-7	[1] [2] [3] [4] [6]
Molecular Formula	C ₉ H ₉ N	[3] [4] [6]
Molecular Weight	131.17 g/mol	[1] [2]
Density	0.992 g/mL at 25 °C	[2] [4]
Boiling Point	242-243 °C	[2] [4]
Melting Point	18 °C	[2] [4] [5]
Refractive Index	n _{20/D} 1.519	[2] [4]
InChI Key	RNHKXHKUKJXLAU- UHFFFAOYSA-N	[2] [6]
SMILES	Cc1ccc(CC#N)cc1	[2] [6]

Experimental Protocols

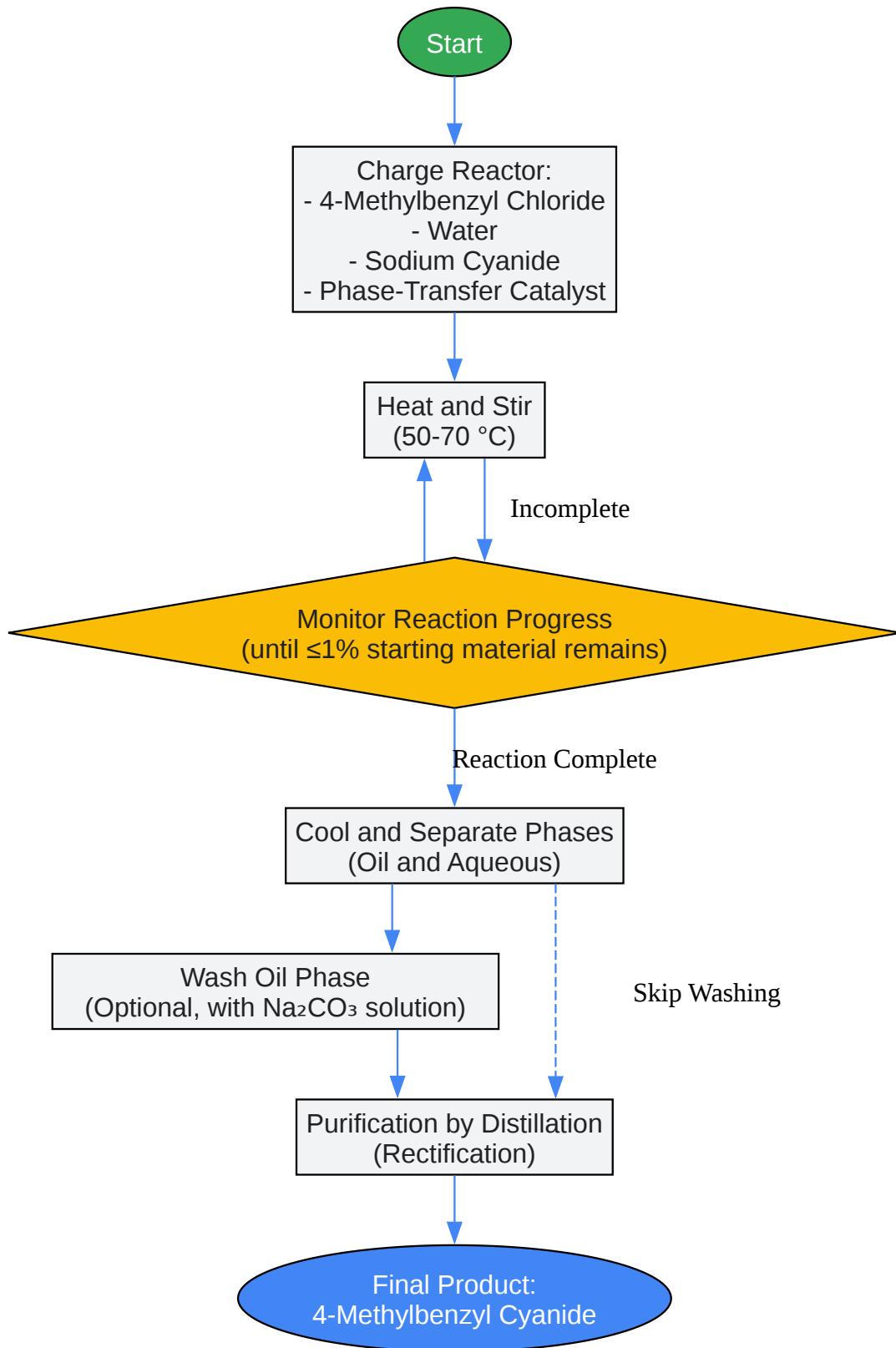
The synthesis of **4-Methylbenzyl cyanide** can be achieved through various methods. A common approach involves the cyanation of 4-methylbenzyl chloride. The following is a representative experimental protocol adapted from literature procedures for similar compounds.

Synthesis of 4-Methylphenylacetonitrile via Phase-Transfer Catalysis

This method describes the synthesis of p-methylphenylacetonitrile from p-methylbenzyl chloride and sodium cyanide using a phase-transfer catalyst.[\[7\]](#)

Materials:

- 4-Methylbenzyl chloride
- Sodium cyanide (NaCN)


- Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
- Water
- Sodium carbonate (Na_2CO_3) solution (optional, for washing)

Procedure:

- In a reaction vessel, charge 4-methylbenzyl chloride and water.
- Add the weighted amount of sodium cyanide to the mixture and stir to dissolve.
- Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Slowly heat the reaction mixture to 50-70 °C and maintain this temperature with continuous stirring.
- Monitor the reaction progress by analyzing samples to determine the remaining amount of 4-methylbenzyl chloride. The reaction is considered complete when the concentration of the starting material is $\leq 1\%$.
- Once the reaction is complete, stop heating and allow the mixture to cool and stand, leading to the separation of the oil and water phases.
- Separate the aqueous phase, which contains sodium chloride and any unreacted sodium cyanide.
- The remaining oil phase is the crude 4-methylphenylacetonitrile (cyanide liquid).
- (Optional) For improved purity, wash the cyanide liquid oil phase with a dilute aqueous solution of sodium carbonate (e.g., 0-5 wt%). Stir, allow the layers to separate, and then discard the aqueous phase.
- For a product with higher purity and better appearance, the crude p-methylphenylacetonitrile can be purified by rectification (distillation).^[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of **4-Methylbenzyl cyanide** as described in the experimental protocol.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methylbenzyl cyanide | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methylbenzyl cyanide 98 2947-61-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2-(4-methylphenyl)acetonitrile [stenutz.eu]
- 6. p-Tolylacetonitrile, 98+% | CymitQuimica [cymitquimica.com]
- 7. CN104496850A - Method for synthesizing p-methylphenylacetonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synonyms for 4-Methylbenzyl cyanide in chemical literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329489#synonyms-for-4-methylbenzyl-cyanide-in-chemical-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com